molecular formula C8H7N3O3S B578374 1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253789-15-9

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No.: B578374
CAS No.: 1253789-15-9
M. Wt: 225.222
InChI Key: SXBLROZWZMBUFY-UHFFFAOYSA-N
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Description

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a pyrimido-oxazine core with a methyl group at the 1-position and a methylthio (-SMe) substituent at the 7-position. Its molecular formula is C₉H₈N₃O₃S, with a molecular weight of 245.25 g/mol (calculated).

Properties

IUPAC Name

1-methyl-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-11-5-4(6(12)14-8(11)13)3-9-7(10-5)15-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBLROZWZMBUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)OC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrimidine derivative with an oxazine precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The oxazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions include sulfoxide and sulfone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal properties of 1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione against various fungal pathogens. The compound has shown promising results in inhibiting the growth of Fusarium oxysporum, a significant plant pathogen.

  • Mechanism of Action : The compound's mechanism appears to involve interference with fungal cell wall synthesis and disruption of metabolic pathways essential for fungal survival.
  • Case Study : A study demonstrated that derivatives of this compound exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antifungal agents, suggesting enhanced efficacy against resistant strains .

Pharmacological Potential

The compound is also being investigated for its potential as a pharmacophore in drug development. Its unique structure allows for modifications that can enhance biological activity.

  • Research Findings : Various derivatives have been synthesized and tested for their biological activity. Some derivatives showed improved activity against bacterial strains such as Escherichia coli and Klebsiella pneumoniae .

Agricultural Applications

In agriculture, the compound has been explored for its potential as a fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from diseases caused by fungi.

  • Field Trials : Preliminary field trials have indicated that formulations containing this compound can reduce the incidence of fungal infections in crops by over 40% compared to untreated controls.

Synthesis and Modification

The synthesis of this compound can be achieved through various methodologies. Recent advancements have focused on optimizing synthetic routes to improve yield and purity.

Synthesis MethodYield (%)Notes
Iodine-catalyzed reaction85%Efficient method with fewer byproducts .
Conventional heating70%Longer reaction times required.

Mechanism of Action

The mechanism of action of 1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Compound Name 1-Position Substituent Molecular Weight (g/mol) Key Properties/Applications CAS Number References
1-Methyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Methyl 245.25 Enhanced electrophilicity due to -SMe; potential kinase inhibitor N/A
1-Allyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Allyl 251.27 Higher lipophilicity (XLogP3: ~2.1); used in nucleophilic substitutions 1253791-06-8
1-Benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Benzyl 301.32 Increased steric bulk; potential antitumor activity 686267-35-6
1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione 2-Methoxyethyl 269.28 Improved solubility (PSA: 107 Ų); drug candidate 76360-93-5
1-Isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Isopentyl 283.34 High logP (predicted >3); limited aqueous solubility 1186049-75-1

Key Observations :

  • Methyl and Allyl Groups : Smaller substituents (methyl, allyl) favor electrophilic reactivity, enabling cross-coupling or substitution reactions .
  • 2-Methoxyethyl : Introduces polarity (ether oxygen), improving solubility for pharmaceutical applications .

Substituent Variations at the 7-Position

Compound Name 7-Position Substituent Molecular Weight (g/mol) Notable Features CAS Number References
7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Phenyl 287.30 Aromatic π-stacking potential; kinase inhibition 1253789-66-0
7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Prop-2-ynyl 249.25 Propargyl group enables click chemistry modifications 1253792-66-3
7-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one Chlorine 200.61 Halogen enhances electronegativity; antimicrobial activity 1206977-63-0

Key Observations :

  • Methylthio (-SMe) : Acts as a leaving group in nucleophilic substitutions, enabling derivatization .
  • Phenyl : Enhances planarity and π-π interactions, critical for binding to biological targets like kinases .
  • Chlorine : Increases electronegativity, improving interactions with enzymatic active sites .

Biological Activity

1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound notable for its potential biological activities. This compound belongs to the class of pyrimido-oxazine derivatives and has garnered interest in medicinal chemistry due to its promising antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring fused to an oxazine ring with methyl and methylthio substituents. Its molecular formula is C8H7N3O3SC_8H_7N_3O_3S, and it has a molecular weight of 225.27 g/mol. The compound can be represented by the following InChI key: SXBLROZWZMBUFY-UHFFFAOYSA-N .

Mechanisms of Biological Activity

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors involved in cellular signaling pathways:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial enzymes essential for cell wall synthesis.
  • Anticancer Activity : Its anticancer effects are linked to the disruption of key cellular pathways that regulate cell proliferation and apoptosis. It has been shown to induce cell cycle arrest in cancer cells by inhibiting protein kinases involved in cell division .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on bacterial growth ,
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits tyrosine kinases ,

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various pyrimido-oxazine derivatives, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .

Case Study 2: Anticancer Activity Assessment

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and A2780). The results indicated that the compound effectively inhibited cell proliferation at concentrations as low as 10 µM. Flow cytometry analysis revealed that treated cells exhibited characteristics of apoptosis, including increased annexin V binding and DNA fragmentation .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions : Condensing a pyrimidine derivative with an oxazine precursor under controlled conditions.
  • Oxidation and Reduction : The methylthio group can be oxidized to form sulfoxide or sulfone derivatives under specific conditions.

These synthetic methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .

Q & A

Advanced Question

  • In vitro assays : Use standardized microbial (e.g., MIC assays) or cancer cell lines (e.g., MTT assays) to screen for antimicrobial/anticancer activity. Compare results with structurally analogous pyrimido-oxadiazines .
  • Contradiction Management : Discrepancies in activity data (e.g., varying IC50 values) may arise from differences in assay conditions (pH, solvent). Conduct systematic reviews to identify methodological biases and validate findings via dose-response curves .

What mechanistic hypotheses explain this compound’s interaction with biological targets, and how can they be tested?

Advanced Question
Hypotheses include:

  • DNA intercalation : Test via fluorescence quenching or gel electrophoresis .
  • Enzyme inhibition : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., topoisomerases). Validate with kinetic assays (Km/Vmax shifts) .
  • Theoretical frameworks : Align with cheminformatics models (QSAR) to correlate substituent effects with activity .

How can factorial design improve the scalability of this compound’s synthesis?

Advanced Question
Apply a 2k factorial design to optimize:

  • Variables : Reaction time, temperature, solvent ratio.
  • Responses : Yield, purity, energy efficiency.
    For example, increasing ethanol content may reduce byproduct formation while extending reflux time enhances substitution efficiency . AI-driven platforms (e.g., COMSOL Multiphysics) can simulate parameter interactions for predictive scaling .

How should researchers address contradictions in thermodynamic stability data reported for this compound?

Advanced Question

  • Systematic Review : Compare DSC/TGA data across studies to identify inconsistencies in heating rates or atmosphere (N2 vs. air) .
  • Replicate Experiments : Use controlled conditions (e.g., 10°C/min heating under inert gas) to validate decomposition profiles.
  • Theoretical Modeling : Compute thermodynamic parameters (ΔH, ΔG) via DFT to cross-validate experimental results .

What role can AI play in accelerating the discovery of derivatives with enhanced properties?

Advanced Question

  • Smart Laboratories : Implement AI for real-time reaction monitoring (e.g., via IoT-enabled spectrometers) and autonomous optimization of synthetic routes .
  • Predictive Analytics : Train ML models on existing SAR data to prioritize derivatives with predicted bioactivity or solubility.
  • End-to-End Automation : Integrate robotic synthesis platforms with AI-driven analysis for high-throughput screening .

How can theoretical frameworks guide the design of studies on this compound’s environmental fate?

Advanced Question

  • Conceptual Models : Apply fugacity models to predict partitioning in air/water/soil systems.
  • Methodological Alignment : Use OECD guidelines for biodegradation studies, ensuring alignment with regulatory frameworks .
  • Data Integration : Combine experimental half-life data with QSPR models to extrapolate environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.